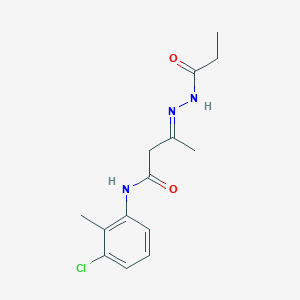![molecular formula C17H11I2NO B11551126 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol CAS No. 5792-80-3](/img/structure/B11551126.png)
2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol: is a halogenated phenol derivative This compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the phenol ring, and a naphthylimine group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves the following steps:
Iodination of Phenol: The phenol ring is iodinated at the 2 and 4 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Formation of Naphthylimine: The 6-position of the iodinated phenol is then reacted with naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the imine linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine-substituted phenols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound has potential as a lead compound in the development of drugs targeting specific proteins or enzymes.
Biological Probes: It can be used as a probe to study biological processes involving halogen bonding.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Electronic Materials: It can be used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its ability to form halogen bonds with target molecules. The iodine atoms act as Lewis acids, interacting with electron-rich sites on the target molecules. This interaction can stabilize the target molecule or modulate its activity. The imine group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,4-diiodo-6-[(propylimino)methyl]phenol
- 2,4-diiodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
Comparison:
- Halogenation: The presence of iodine atoms in 2,4-diiodo-6-[(E)-(naphthalen-1-ylimino)methyl]phenol provides unique halogen bonding properties compared to other halogenated phenols.
- Imine Group: The naphthylimine group offers distinct electronic and steric properties, making this compound more suitable for specific applications in drug development and material science.
Properties
CAS No. |
5792-80-3 |
|---|---|
Molecular Formula |
C17H11I2NO |
Molecular Weight |
499.08 g/mol |
IUPAC Name |
2,4-diiodo-6-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C17H11I2NO/c18-13-8-12(17(21)15(19)9-13)10-20-16-7-3-5-11-4-1-2-6-14(11)16/h1-10,21H |
InChI Key |
ZJQXRRXOBOPCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11551055.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11551079.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
![N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B11551081.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11551091.png)
![4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11551096.png)
![2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11551103.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551105.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11551110.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11551121.png)
![5-{[(4-ethoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11551129.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11551133.png)
